molecular formula C16H20N2O3 B1303596 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 73627-27-7

1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1303596
CAS No.: 73627-27-7
M. Wt: 288.34 g/mol
InChI Key: LCMFCXIQZPMJCR-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis and Enantioselective Hydrogenation

The compound has been a focal point in studies aimed at asymmetric synthesis and enantioselective hydrogenation, providing a pathway to chiral molecules. Researchers have developed methods for the asymmetric synthesis of 1-substituted tetrahydropyrrolo[1,2-a]pyrazines, utilizing chiral auxiliaries and organometallic reagents to achieve high diastereoselectivity. This approach is crucial for the production of chiral amines, which have significant medicinal efficacy due to their biological activities (Gualandi et al., 2011; Hu et al., 2018).

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of this compound has been explored to synthesize novel analogues and derivatives, expanding the library of heterocyclic compounds with potential for pharmaceutical applications. Studies on the reactivity of pyrrolo[1,2-a]pyrazine derivatives towards various electrophilic and nucleophilic reagents have led to the development of new molecules, showcasing the versatility of this scaffold in organic synthesis (Voievudskyi et al., 2016).

Biological Activities and Medicinal Applications

While excluding drug use, dosage, and side effects, it is noteworthy to mention that derivatives of tetrahydropyrrolo[1,2-a]pyrazine have been investigated for their biological and pharmacological activities. Research into the antiarrhythmic activity of structurally related derivatives has highlighted the potential of this compound class in developing new therapeutic agents (Likhosherstov et al., 2003). Furthermore, the synthesis and characterisation of novel pyrrolo[1,2-a]pyrazine derivatives have led to discoveries in anticoagulant and antiplatelet activities, indicating a promising avenue for the development of new drugs (Ramesh et al., 2020).

Novel Synthetic Methodologies

Advancements in synthetic methodologies for tetrahydropyrrolo[1,2-a]pyrazines have also been significant. Innovative approaches have been developed for their synthesis, such as the direct asymmetric intramolecular aza-Friedel-Crafts reaction, providing efficient routes to these compounds with high enantioselectivity and yields. This progress underscores the compound's importance as a versatile intermediate in organic synthesis (He et al., 2011).

Mechanism of Action

Target of Action

The primary target of 1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .

Mode of Action

The compound interacts with EGFR, inhibiting its activity . This inhibition is achieved through a non-covalent interaction with the catalytic site of EGFR . The compound’s interaction with EGFR leads to a decrease in the receptor’s activity, which in turn can lead to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The inhibition of EGFR by this compound affects several downstream pathways. These include the MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation . The compound’s action on EGFR leads to a downregulation of these pathways, thereby inhibiting the growth and proliferation of cancer cells .

Pharmacokinetics

The trimethoxyphenyl (tmp) group, which is part of the compound’s structure, is known to be a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects This suggests that the compound may have good bioavailability

Result of Action

The result of the compound’s action is a significant reduction in the growth and proliferation of cancer cells . This is achieved through the inhibition of EGFR and the subsequent downregulation of key oncogenes, including KRAS, MAP2K, and EGFR itself . The compound also has the potential to alter the mitochondrial membrane potential (MMP) and significantly reduce the reactive oxygen species (ROS) levels in lung cancer cells .

Biochemical Analysis

Biochemical Properties

1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit tubulin polymerization, which is essential for cell division. Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), among others . These interactions highlight the compound’s potential as an anti-cancer agent, as it can disrupt critical cellular processes in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cell survival and proliferation. Furthermore, it can alter the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For example, its interaction with tubulin prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it inhibits Hsp90, a chaperone protein that stabilizes many oncogenic proteins, thereby promoting the degradation of these proteins and inhibiting cancer cell growth . The compound also affects gene expression by modulating the activity of transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term studies have shown that its effects on cellular function can persist, leading to sustained inhibition of cell proliferation and induction of apoptosis. In vitro and in vivo studies have demonstrated that the compound’s activity can be maintained for several days, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity . These findings underscore the importance of dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis. These interactions highlight the compound’s potential to modulate cellular metabolism and its relevance in metabolic disorders .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and cellular uptake mechanisms . These properties are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, where it exerts its effects. Post-translational modifications and targeting signals direct the compound to these compartments, influencing its interaction with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-19-13-9-11(10-14(20-2)16(13)21-3)15-12-5-4-7-18(12)8-6-17-15/h4-5,7,9-10,15,17H,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMFCXIQZPMJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377898
Record name F1386-0126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73627-27-7
Record name F1386-0126
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,4,5-trimethoxybenzaldehyde (19.6 g) and 2-(1H-pyrrol-1-yl)ethanamine (11 g, described in Example 7) in acetic acid (250 ml) is stirred at room temperature for 48 hr and evaporated under reduced pressure. The residue is partitioned between chloroform and 10% sodium carbonate and the organic phase is separated, washed with water, dried over magnesium sulfate, filtered and evaporated to give 18 g of the title compound, nmr(CDCl3) δ (2.40(s), 3.35(m), 3.84(s), 3.92(m), 5.03(s), 5.65(m), 6.12(t), 6.61(m) and 6.70(s).
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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